![molecular formula C17H14ClNO3S B5669012 3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5669012.png)
3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzothiophene derivatives involves multiple steps, including condensation, cyclization, and functional group transformations. An example process for synthesizing benzothiophene carboxamides involves reacting benzothiophene carbonyl chloride with different nucleophiles to produce a variety of substituted quinazolinones, showcasing the versatility in functionalizing the benzothiophene core for diverse applications (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is often characterized by extensive intramolecular hydrogen bonding, which stabilizes their conformations. For example, benzothiazine carboxamide derivatives demonstrate diverse molecular packing arrangements influenced by substituent variations, which affect their molecular properties and potential utility in applications (Siddiqui et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and functional group transformations of benzothiophene derivatives allow for the creation of complex molecules with specific properties. For instance, the reaction of benzothiophene carboxyl chlorides with cyanamides leads to the formation of chloro(dialkylamino)methylene derivatives, showcasing the ability to introduce various functional groups onto the benzothiophene skeleton (Ried et al., 1980).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their potential applications. These properties can be tailored by modifying the molecular structure, as seen in the synthesis of polyamides with flexible ether linkages, which exhibit high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other molecules and stability under different conditions, are influenced by the molecular structure of benzothiophene derivatives. For example, the synthesis and antimicrobial activity study of benzothiophene-quinazolinone derivatives highlight the potential bioactivity of these compounds, demonstrating their reactivity and potential applications in medicinal chemistry (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-21-10-7-8-12(13(9-10)22-2)19-17(20)16-15(18)11-5-3-4-6-14(11)23-16/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTQIKMNRRZWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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